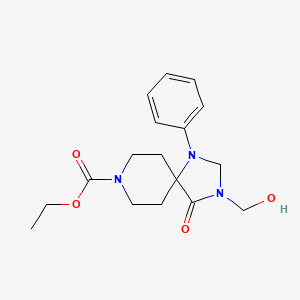

Ethyl 3-(hydroxymethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane-8-carboxylate

Description

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

- ¹H NMR :

- ¹³C NMR :

Mass Spectrometry (MS)

- Molecular Ion Peak : Observed at m/z 333 (calculated molecular weight: 333.4 g/mol).

- Fragmentation Patterns :

X-ray Crystallographic Studies and Conformational Dynamics

X-ray diffraction data for closely related 1,3,8-triazaspiro[4.5]decane derivatives reveal critical insights into the target compound’s conformation:

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | N-C: 1.45–1.50 |

| Bond Angles (°) | C-N-C: 108–112 |

| Torsional Angles (°) | Spiro junction: 85–90 |

The spirocyclic core adopts a twisted-boat conformation in the solid state, stabilized by intramolecular hydrogen bonds between the hydroxymethyl oxygen and nearby nitrogen atoms. This rigidity contrasts with flexible linear amines, suggesting unique pharmacophoric properties.

Comparative Analysis with Related 1,3,8-Triazaspiro[4.5]decane Derivatives

The structural and functional diversity of this compound class is illustrated below:

The target compound’s hydroxymethyl and ethyl carboxylate groups enhance water solubility compared to non-polar analogs, while the 4-oxo moiety increases electrophilicity, making it a candidate for nucleophilic substitution reactions.

Properties

CAS No. |

83863-45-0 |

|---|---|

Molecular Formula |

C17H23N3O4 |

Molecular Weight |

333.4 g/mol |

IUPAC Name |

ethyl 3-(hydroxymethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate |

InChI |

InChI=1S/C17H23N3O4/c1-2-24-16(23)18-10-8-17(9-11-18)15(22)19(13-21)12-20(17)14-6-4-3-5-7-14/h3-7,21H,2,8-13H2,1H3 |

InChI Key |

GNRUADBGDJQTSK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC2(CC1)C(=O)N(CN2C3=CC=CC=C3)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Triazaspiro Core

- The triazaspiro[4.5]decane skeleton is commonly synthesized by cyclization of appropriate diamine and diketone or ketoester precursors.

- For example, a cyclization reaction between a 1,3-diaminopropane derivative and a cyclic diketone or ketoester can form the spirocyclic ring system.

- The nitrogen atoms are positioned to allow formation of the 1,3,8-triaza framework.

Installation of the 4-Oxo Group

- The 4-oxo group is either retained from the starting ketoester or introduced by oxidation of the corresponding hydroxy or methylene group.

- Common oxidizing agents include PCC (pyridinium chlorochromate) or Dess–Martin periodinane under mild conditions to avoid ring cleavage.

Functionalization at Position 3 with Hydroxymethyl Group

- The hydroxymethyl group at position 3 can be introduced by reduction of a formyl or ester group at this position.

- For example, reduction of a 3-formyl intermediate with sodium borohydride in an alcohol solvent (e.g., ethanol) at controlled temperature (25–50 °C) yields the hydroxymethyl derivative.

- Alternatively, nucleophilic substitution of a 3-halogenated intermediate with formaldehyde or related reagents can install the hydroxymethyl group.

Formation of the Ethyl Carboxylate Group at Position 8

- The ethyl ester group is introduced by esterification of the corresponding carboxylic acid or by using ethyl ester-containing starting materials.

- Typical esterification involves treatment of the acid with ethanol in the presence of acid catalysts such as sulfuric acid or using coupling reagents like DCC (dicyclohexylcarbodiimide).

Representative Synthetic Route (Summary Table)

| Step | Reaction Type | Reagents/Conditions | Outcome/Intermediate |

|---|---|---|---|

| 1 | Cyclization | Diamine + ketoester/diketone, heat | Formation of triazaspiro core |

| 2 | N-Arylation | Phenyl halide, base (e.g., K2CO3), solvent | Introduction of 1-phenyl substituent |

| 3 | Oxidation | PCC or Dess–Martin periodinane, mild solvent | Formation of 4-oxo group |

| 4 | Reduction | NaBH4 in ethanol, 25–50 °C | Conversion of 3-formyl to 3-hydroxymethyl |

| 5 | Esterification | Ethanol, acid catalyst or DCC coupling | Formation of ethyl carboxylate at position 8 |

Research Findings and Optimization Notes

- Temperature control during reduction is critical to avoid over-reduction or ring opening.

- Use of mild oxidants preserves the integrity of the spiro ring.

- The choice of solvent (e.g., ethanol) facilitates both reduction and esterification steps.

- Purification is typically achieved by chromatography or recrystallization to isolate the pure compound.

- Yields reported in patent literature for similar triazaspiro compounds range from 60% to 85% depending on reaction conditions and purification methods.

- The stereochemistry of the spiro center is controlled by the starting materials and reaction conditions, which is crucial for biological activity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(hydroxymethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane-8-carboxylate can undergo several types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The oxo group can be reduced to a hydroxyl group.

Substitution: Various substituents can be introduced at different positions on the spirocyclic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction of the oxo group would yield a hydroxyl derivative.

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-(hydroxymethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane-8-carboxylate has shown promise in medicinal chemistry due to its structural characteristics that may influence biological activity:

- Antitumor Activity: Research indicates that compounds with similar triazole structures exhibit significant antitumor properties. The triazole ring can enhance the interaction with biological targets involved in cancer progression .

- Antimicrobial Properties: The presence of nitrogen atoms in the triazole structure is known to contribute to antimicrobial activity. Studies suggest that derivatives of this compound could be explored for their efficacy against various pathogens .

- Neurological Applications: Given its structural complexity, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders .

Drug Development

The compound's unique spirocyclic structure makes it an attractive candidate for drug development:

- Fragment-Based Drug Discovery: Its complex architecture allows for the exploration of multiple binding sites on target proteins, enhancing the likelihood of discovering novel therapeutic agents .

- Lead Compound Derivatives: this compound can serve as a lead compound for synthesizing derivatives with improved pharmacological profiles .

Case Studies

Several studies have documented the synthesis and evaluation of compounds related to this compound:

Mechanism of Action

The mechanism of action of Ethyl 3-(hydroxymethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

- Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate

Uniqueness

Ethyl 3-(hydroxymethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane-8-carboxylate is unique due to its specific spirocyclic structure and the presence of multiple functional groups. This combination of features makes it a versatile compound for various chemical reactions and applications.

Biological Activity

Ethyl 3-(hydroxymethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro(4.5)decane-8-carboxylate, with the CAS number 83863-45-0, is a complex heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed exploration of its biological activity, including relevant research findings, case studies, and a summary of its pharmacological properties.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study conducted on various derivatives showed promising results against a range of bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can inhibit the proliferation of cancer cell lines, particularly those associated with breast and colon cancers. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 (Breast) | 15 | Inhibition of proliferation |

| HT-29 (Colon) | 20 | Induction of apoptosis |

Enzyme Inhibition

This compound has been identified as a potential inhibitor of specific enzymes such as protein tyrosine phosphatases (PTP). This inhibition is crucial in regulating various cellular processes and could lead to therapeutic applications in metabolic disorders and cancer .

Study on Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several derivatives of triazaspiro compounds against common pathogens like Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the side chains significantly enhanced their antimicrobial activity, suggesting that structural optimization could yield more potent derivatives .

Evaluation of Anticancer Properties

In another study focusing on anticancer activity, this compound was tested against multiple cancer cell lines. The findings revealed that the compound effectively reduced cell viability and induced apoptosis through mitochondrial pathways .

Q & A

Q. What synthetic protocols are recommended for synthesizing Ethyl 3-(hydroxymethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via combinatorial chemistry approaches using protocols adapted from structurally similar spirocyclic derivatives. For example, Protocol A involves coupling an alcohol (e.g., 6-chloro-piperonyl alcohol) with a spirocyclic acid precursor (e.g., 3-(1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one-yl)acetic acid) under carbodiimide-mediated conditions . Reaction efficiency is optimized by:

- Scaling : Microscale synthesis (e.g., 40 × 5 µmol batches) to minimize reagent waste.

- Catalysis : Using DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

- Purification : Gradient elution via reversed-phase HPLC with acetonitrile/water mobile phases .

Q. Which analytical techniques are most effective for characterizing the spirocyclic core and functional groups of this compound?

Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:

- X-ray crystallography : Resolves the spirocyclic conformation and confirms stereochemistry (e.g., spiro[4.5]decane core) .

- HPLC : Quantifies purity using C18 columns with UV detection at 210–254 nm, optimized for polar spirocyclic compounds .

- FTIR : Identifies functional groups (e.g., carbonyl at ~1700 cm⁻¹ for the 4-oxo moiety) .

- NMR : ¹H/¹³C NMR distinguishes the hydroxymethyl group (δ 3.5–4.0 ppm) and phenyl substituents (aromatic protons at δ 7.2–7.5 ppm) .

Q. What are the critical parameters in designing HPLC methods for purity assessment?

Methodological Answer: Key parameters include:

- Mobile phase : Acetonitrile/water gradients (e.g., 30%–70% acetonitrile over 20 minutes) to resolve polar impurities.

- Column selection : C18 stationary phases (5 µm particle size) for optimal retention of spirocyclic compounds .

- Detection : UV at 254 nm for conjugated systems; adjust based on chromophore presence.

- Validation : System suitability tests (e.g., tailing factor < 2.0, theoretical plates > 2000) per ICH guidelines .

Advanced Research Questions

Q. How can researchers address contradictions in spectral data (e.g., NMR vs. X-ray) when confirming the compound’s structure?

Methodological Answer: Discrepancies between solution-state NMR and solid-state X-ray data often arise from conformational flexibility or crystal-packing effects. Strategies include:

- Dynamic NMR : Variable-temperature studies to identify rotameric equilibria (e.g., hydroxymethyl group rotation).

- DFT calculations : Compare experimental X-ray bond angles/torsion angles with computational models (e.g., B3LYP/6-31G* level) .

- Complementary techniques : Use LC-MS to rule out degradation products and 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. What strategies are employed to evaluate the structure-activity relationships (SAR) of analogs of this compound?

Methodological Answer: SAR studies focus on modifying substituents while preserving the spirocyclic core:

- Functional group variation : Replace the hydroxymethyl group with esters or ethers to assess hydrophilicity impacts .

- Biological assays : Test analogs against target enzymes (e.g., kinase inhibition) using fluorescence polarization or SPR (surface plasmon resonance).

- Computational docking : AutoDock Vina or Schrödinger Suite to predict binding poses with protein targets (e.g., ATP-binding pockets) .

Q. How do computational models assist in predicting the reactivity of this compound in nucleophilic reactions?

Methodological Answer: Density Functional Theory (DFT) and molecular dynamics simulations predict:

- Electrophilic sites : Localize partial positive charges on the 4-oxo group and spirocyclic nitrogen atoms.

- Transition states : Model nucleophilic attack (e.g., hydroxide on the ester carbonyl) using Gaussian09 with solvation models (e.g., PCM for ethanol/water) .

- Reactivity trends : Compare Fukui indices to prioritize sites for functionalization .

Q. What experimental controls are essential when analyzing biological activity to avoid false positives/negatives?

Methodological Answer:

- Counter-screens : Include off-target assays (e.g., cytochrome P450 inhibition) to rule out non-specific effects.

- Solubility controls : Pre-dissolve the compound in DMSO (<1% v/v) and confirm stability via LC-MS over 24 hours .

- Positive/Negative controls : Use known inhibitors/agonists for the target pathway and vehicle-only samples.

Q. How can researchers resolve low yields in the final esterification step of the synthesis?

Methodological Answer: Low yields may stem from steric hindrance at the spirocyclic carboxylate. Solutions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.